molecular formula C10H20O2 B13274877 2-[(Propan-2-yloxy)methyl]cyclohexan-1-OL

2-[(Propan-2-yloxy)methyl]cyclohexan-1-OL

Cat. No.: B13274877
M. Wt: 172.26 g/mol
InChI Key: RWNZSCXMLOCHSA-UHFFFAOYSA-N
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Description

2-[(Propan-2-yloxy)methyl]cyclohexan-1-OL is an organic compound with the molecular formula C10H20O2 It is a secondary alcohol and a derivative of cyclohexane, characterized by the presence of a hydroxyl group (-OH) and an isopropyl ether group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yloxy)methyl]cyclohexan-1-OL typically involves the following steps:

    Starting Materials: Cyclohexanone and isopropyl alcohol.

    Reaction: The reaction begins with the formation of an intermediate by reacting cyclohexanone with isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid.

    Hydrogenation: The intermediate is then subjected to hydrogenation using a catalyst like palladium on carbon (Pd/C) under high pressure and temperature to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yloxy)methyl]cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Cyclohexyl halides.

Scientific Research Applications

2-[(Propan-2-yloxy)methyl]cyclohexan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yloxy)methyl]cyclohexan-1-OL involves its interaction with biological targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the isopropyl ether group can interact with hydrophobic regions of proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Menthol: A cyclic alcohol with a similar structure but different functional groups.

    Cyclohexanol: A simpler cyclohexane derivative with only a hydroxyl group.

    Isopropylcyclohexane: A compound with an isopropyl group attached to the cyclohexane ring.

Uniqueness

2-[(Propan-2-yloxy)methyl]cyclohexan-1-OL is unique due to the presence of both a hydroxyl group and an isopropyl ether group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-8(2)12-7-9-5-3-4-6-10(9)11/h8-11H,3-7H2,1-2H3

InChI Key

RWNZSCXMLOCHSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CCCCC1O

Origin of Product

United States

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